Home > Products > Screening Compounds P140704 > Saroglitazar magnesium
Saroglitazar magnesium - 1639792-20-3

Saroglitazar magnesium

Catalog Number: EVT-281931
CAS Number: 1639792-20-3
Molecular Formula: C50H56MgN2O8S2
Molecular Weight: 901.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saroglitazar magnesium is a dual agonist at the PPARα and PPARγ of the peroxisome proliferator-activated receptor (PPAR).
Overview

Saroglitazar magnesium is a novel pharmaceutical compound primarily developed for the management of dyslipidemia and related metabolic disorders. It is a dual agonist of peroxisome proliferator-activated receptors alpha and gamma, which are crucial in regulating lipid and glucose metabolism. Saroglitazar magnesium has gained attention for its potential therapeutic applications in conditions such as hyperlipidemia, diabetes, and non-alcoholic fatty liver disease.

Source

Saroglitazar magnesium is synthesized from a specific pyrrole compound and is marketed under the brand name Lipaglyn. The compound was developed by Zydus Cadila, an Indian pharmaceutical company, and has been approved for use in India for treating diabetic dyslipidemia and hypertriglyceridemia .

Classification

Saroglitazar magnesium belongs to the class of drugs known as dual peroxisome proliferator-activated receptor agonists. It is classified as a non-thiazolidinedione and non-fibric acid derivative, distinguishing it from other lipid-regulating medications .

Synthesis Analysis

Methods

The synthesis of saroglitazar magnesium involves several steps that ensure high purity and stability. The process typically includes:

  1. Preparation of Intermediates: The synthesis begins with the formation of specific pyrrole derivatives that serve as intermediates.
  2. Magnesium Salt Formation: The pyrrole compound is then reacted with magnesium salts to form saroglitazar magnesium.
  3. Purification: Techniques such as recrystallization and chromatography are employed to achieve a purity level greater than 99% by weight .

Technical Details

The synthesis process emphasizes the control of impurities, ensuring that the final product meets stringent pharmaceutical standards. Filtration systems are used to remove undissolved solids, thereby enhancing the quality of the final formulation .

Molecular Structure Analysis

Structure

The molecular formula of saroglitazar magnesium is represented as follows:

C23H30MgN2O4S\text{C}_{23}\text{H}_{30}\text{MgN}_2\text{O}_4\text{S}

The structure features a pyrrole ring linked to various functional groups that contribute to its biological activity. The specific arrangement of atoms allows it to interact effectively with peroxisome proliferator-activated receptors .

Data

  • Molecular Weight: Approximately 466.8 g/mol
  • Structural Features: The compound includes an ethoxy group and a methylthio group, which are critical for its pharmacological properties .
Chemical Reactions Analysis

Reactions

Saroglitazar magnesium undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Formation of Magnesium Salt: The reaction between the pyrrole derivative and magnesium salts forms the active pharmaceutical ingredient.
  2. Metabolism: In vivo studies indicate that saroglitazar magnesium is metabolized primarily in the liver, where it influences lipid metabolism pathways .

Technical Details

The compound's reactivity is influenced by its functional groups, which facilitate interactions with biological receptors, leading to its therapeutic effects.

Mechanism of Action

Process

Saroglitazar magnesium functions primarily through the activation of peroxisome proliferator-activated receptors alpha and gamma:

  1. PPAR Alpha Activation: This action enhances fatty acid oxidation in the liver, leading to decreased triglyceride levels in the bloodstream.
  2. PPAR Gamma Activation: This pathway improves insulin sensitivity and glucose metabolism, making it beneficial for patients with insulin resistance .

Data

Clinical studies have demonstrated significant reductions in serum triglycerides (up to 90%) and improvements in lipid profiles among patients treated with saroglitazar magnesium .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Saroglitazar magnesium typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under various stress conditions, making it suitable for pharmaceutical formulations.
  • Purity: High purity levels (>99%) are crucial for ensuring efficacy and safety in clinical applications .
Applications

Scientific Uses

Saroglitazar magnesium is primarily used in treating:

  • Dyslipidemia: Effective in lowering triglycerides and low-density lipoprotein cholesterol levels.
  • Diabetes Management: Improves insulin sensitivity and glycemic control.
  • Non-Alcoholic Fatty Liver Disease: Shows promise in improving lipid profiles among affected patients .
Introduction to Saroglitazar Magnesium

Historical Development and Pharmacological Classification

The development journey of Saroglitazar Magnesium began in the early 2000s as researchers sought to overcome limitations of existing PPAR-targeting therapies. Previous dual PPAR agonists (muraglitazar, tesaglitazar, aleglitazar, naveglitazar) faced safety concerns leading to withdrawal, creating an unmet need for safer alternatives [4]. Saroglitazar emerged as a novel non-thiazolidinedione, non-fibric acid derivative specifically engineered to activate PPAR isoforms with preferential activity [10].

Pharmacologically, Saroglitazar Magnesium is classified as a dual PPARα/γ agonist with distinctive receptor activation profiles. Preclinical studies demonstrated potent activation of human PPARα (EC₅₀ = 0.65 pM in HepG2 cells) and moderate activation of PPARγ (EC₅₀ = 3 nM in HepG2 cells), establishing its predominant PPARα activity [8] [10]. This selective activation profile translates to dual therapeutic effects: PPARα activation mediates triglyceride reduction and HDL-C elevation similar to fibrates, while PPARγ activation improves insulin sensitivity and glucose control akin to thiazolidinediones, but with potentially improved safety [2] [10].

Table 1: Pharmacological Classification of Saroglitazar Magnesium

ParameterPPARα ActivityPPARγ ActivityTherapeutic Implications
EC₅₀ (HepG2 cells)0.65 pM3 nMPredominant α-activity
Primary Metabolic EffectsTriglyceride reduction (45-62%), LDL-C reduction (11-27%), HDL-C increase (up to 9%)Fasting plasma glucose reduction, HbA1c reduction (0.7-1.6%), improved insulin sensitivityDual lipid-glucose regulation
Mechanistic AdvantageHepatic fatty acid oxidation ↑, lipoprotein lipase activity ↑Adipocyte differentiation ↑, insulin sensitivity ↑Targets atherogenic dyslipidemia and insulin resistance simultaneously
Preclinical ModelsDose-dependent TG reduction (up to 90%) in db/db mice, Zucker rats91% insulin reduction in db/db mice, improved glucose toleranceConfirmed efficacy across species

The drug's development pathway included extensive preclinical evaluation demonstrating significant triglyceride-lowering effects across multiple species (90% reduction in db/db mice, Zucker fa/fa rats, and high-fat diet models) and insulin-sensitizing properties evidenced by hyperinsulinemic-euglycemic clamp studies [10]. These findings supported its progression to clinical trials, culminating in its first approval in India in 2013 [9].

Structural and Molecular Characterization

Saroglitazar Magnesium possesses distinct structural characteristics that differentiate it from previous PPAR agonists. Chemically, it is designated as magnesium (S)-2-ethoxy-3-(4-(2-(2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl)ethoxy)phenyl)propanoate [3] [5]. The molecular formula is C₅₀H₅₆MgN₂O₈S₂, reflecting its dimeric structure where two molecules of saroglitazar coordinate with a magnesium ion [1] [8].

Key structural features include:

  • Chiral center: The propanoic acid moiety contains an (S)-configuration essential for PPAR binding affinity
  • Ether linkage: Connects the pyrrole moiety to the phenylpropanoate core
  • Pyrrole ring system: Contains 2-methyl and 4-(methylthio)phenyl substituents critical for receptor interaction
  • Magnesium coordination: Forms a salt bridge between two propanoic acid groups, enhancing stability [3] [5] [8]

The compound appears as an off-white to light yellow powder with a molecular weight of 901.42 g/mol [8]. Elemental analysis reveals the composition: Carbon (66.62%), Hydrogen (6.26%), Magnesium (2.70%), Nitrogen (3.11%), Oxygen (14.20%), and Sulfur (7.11%) [3]. It demonstrates solubility in dimethyl sulfoxide (DMSO) at approximately 2 mg/mL, but limited aqueous solubility, necessitating specific formulation approaches for oral delivery [5] [8].

Stereochemically, Saroglitazar Magnesium contains a single chiral center with absolute (S)-configuration, as confirmed by its InChIKey identifier (UJYFZCVPOSZDMK-YPPDDXJESA-L) [5] [8]. The magnesium coordination creates a stable complex that influences both pharmacokinetic properties and crystal structure. The compound's stability profile supports long-term storage at low temperatures (-20°C), with manufacturers indicating a shelf life exceeding two years under proper conditions [3] [8].

Table 2: Molecular Characterization of Saroglitazar Magnesium

CharacteristicSpecificationSignificance
Systematic IUPAC NameMagnesium (S)-2-ethoxy-3-[4-[2-[2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl]ethoxy]phenyl]propanoateFormal chemical designation
Molecular FormulaC₅₀H₅₆MgN₂O₈S₂Reflects dimeric structure with Mg²⁺ coordination
Molecular Weight901.42 g/molConfirmed by mass spectrometry
CAS Registry Number1639792-20-3 (magnesium); 495399-09-2 (free acid)Unique chemical identifier
Stereochemistry(S)-configuration at propanoate chiral centerCritical for PPAR binding affinity
SMILES Notation[Mg+2].S(C)c4ccc(cc4)c5nCCOc6ccc(cc6)CC@HC(=O)[O-].S(C)c1ccc(cc1)c2nCCOc3ccc(cc3)CC@HC(=O)[O-]Machine-readable structural representation
InChIKeyUJYFZCVPOSZDMK-YPPDDXJESA-LStandardized chemical identifier
Thermal PropertiesStable at -20°C for long-term storageEnsures pharmaceutical stability

Regulatory Approvals and Global Therapeutic Indications

Saroglitazar Magnesium (marketed as Lipaglyn and Bilypsa) has achieved significant regulatory milestones since its initial approval. The Drug Controller General of India (DCGI) first granted marketing authorization in June 2013 for treating diabetic dyslipidemia and hypertriglyceridemia in type 2 diabetes mellitus patients not adequately controlled by statin therapy [2] [9]. This approval was based on Phase III clinical trials demonstrating significant improvements in both lipid parameters (45-62% reduction in triglycerides, 11-27% reduction in LDL-C) and glycemic control (0.7-1.6% HbA1c reduction) [2] [9].

In February 2020, the DCGI expanded approval to include treatment of type 2 diabetes as add-on therapy to metformin [9]. Most significantly, in December 2020, Saroglitazar Magnesium became the first drug approved globally for treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) in India, based on the EVIDENCES trial series showing improvements in liver enzymes, liver fat content, and histology [4] [9].

Globally, regulatory progress includes:

  • Mexico: Approved for dyslipidemia in type 2 diabetes and hypertriglyceridemia (November 2017)
  • United States: Received Fast Track designation (December 2020) and Orphan Drug status (January 2021) for primary biliary cholangitis (PBC)
  • European Union: Granted Orphan Drug designation for PBC (July 2021) [6] [7] [9]

The drug's therapeutic indications have expanded beyond metabolic disorders to hepatic conditions:

  • Diabetic Dyslipidemia/Hypertriglyceridemia: Management of atherogenic lipid profile in type 2 diabetes, characterized by elevated triglycerides, low HDL-C, and elevated small dense LDL particles [2] [9]
  • NAFLD/NASH: Treatment approved in India demonstrating reduction in liver fat content, improved liver enzymes (ALT reduction up to 44.39%), and histological improvement in steatosis, inflammation, and ballooning [4] [9]
  • Primary Biliary Cholangitis: Currently in Phase III trials (EPICS program) with significant alkaline phosphatase (ALP) reductions (17-40%) observed in cirrhotic patients with abnormal baseline levels [6] [9]

Table 3: Global Regulatory Status and Therapeutic Indications

RegionApproval StatusApproved IndicationsDesignations
IndiaApproved (2013, 2020)Diabetic dyslipidemia/hypertriglyceridemia in T2DM; NAFLD/NASH (2020); T2DM add-on to metforminFirst-in-class for NAFLD/NASH
MexicoApproved (2017)Dyslipidemia in T2DM; HypertriglyceridemiaN/A
United StatesPhase III (PBC)NoneFast Track (PBC), Orphan Drug (PBC)
European UnionPhase III (PBC)NoneOrphan Drug (PBC)
Argentina, TurkeyPhase III (PBC)NoneUnder investigation

Saroglitazar Magnesium's expansion into hepatic indications stems from its PPAR-mediated effects on hepatic metabolism. In NAFLD/NASH, it modulates key pathological processes including steatosis (through enhanced fatty acid oxidation), inflammation (via reduced pro-inflammatory cytokines), and fibrosis (by inhibiting hepatic stellate cell activation) [4] [10]. For PBC, its efficacy in reducing ALP—a key biomarker of cholestatic liver injury—supports ongoing global development [6]. With regulatory reviews underway in multiple countries and ongoing clinical trials for additional indications (including polycystic ovary syndrome), Saroglitazar Magnesium continues to demonstrate therapeutic versatility across metabolic and hepatic disorders [7] [9].

Properties

CAS Number

1639792-20-3

Product Name

Saroglitazar magnesium

IUPAC Name

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate

Molecular Formula

C50H56MgN2O8S2

Molecular Weight

901.42

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1

InChI Key

UJYFZCVPOSZDMK-YPPDDXJESA-L

SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]

Solubility

Soluble in DMSO

Synonyms

Saroglitazar magnesium; ZYH1; ZYH-1; ZYH 1; Saroglitazar, trade name: Lipaglyn.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.